Cefoselis sulfate chemical structure and properties
Cefoselis sulfate chemical structure and properties
Introduction: A Fourth-Generation Cephalosporin
Cefoselis sulfate is a parenteral, fourth-generation cephalosporin, a class of β-lactam antibiotics known for their broad spectrum of activity and clinical efficacy in treating severe bacterial infections.[1][2] Developed to combat the challenges of antimicrobial resistance, Cefoselis exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including strains resistant to earlier-generation cephalosporins.[1][3] Its unique chemical structure confers stability against many β-lactamases, enzymes produced by bacteria that inactivate many β-lactam antibiotics.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and analytical methodologies for Cefoselis sulfate, intended for researchers, scientists, and drug development professionals.
Chemical and Physicochemical Properties
A thorough understanding of the chemical and physical properties of an active pharmaceutical ingredient is fundamental to its development, formulation, and analytical characterization.
Chemical Structure and Identification
Cefoselis sulfate is the sulfate salt of Cefoselis.[5] The core structure features the characteristic cephem nucleus, which is essential for its antibacterial activity.[4]
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IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid[5]
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CAS Number: 122841-12-7[5]
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Molecular Formula: C₁₉H₂₄N₈O₁₀S₃[5]
Diagram 1: Chemical Structure of Cefoselis Sulfate
Caption: Simplified signaling pathway of Cefoselis action.
Antibacterial Spectrum and Clinical Applications
Cefoselis sulfate exhibits a broad spectrum of activity against a variety of clinically significant pathogens. [1][7]It is particularly noted for its activity against both Gram-positive and Gram-negative bacteria. [1][3] Gram-Positive Activity:
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Staphylococcus aureus (methicillin-susceptible, MSSA) [1][7]* Coagulase-negative staphylococci (methicillin-susceptible, MSCNS) [1][7] Gram-Negative Activity:
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Haemophilus influenzae [1][7]* Moraxella catarrhalis [1][7]* Escherichia coli [8]* Klebsiella pneumoniae [8]* Proteus mirabilis [8]* Citrobacter freundii [8]* Enterobacter aerogenes [8]* Enterobacter cloacae [8]* Serratia marcescens [8]* Pseudomonas aeruginosa [4] Limited or No Activity:
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Methicillin-resistant Staphylococcus aureus (MRSA) [1][7]* Methicillin-resistant coagulase-negative staphylococci (MRCNS) [1][7]* Penicillin-resistant Streptococcus pneumoniae (PRSP) [1]* Enterococcus faecalis and Enterococcus faecium [1][7] Cefoselis is used clinically in some regions, such as Japan and China, for the treatment of various infections, including respiratory and urinary tract infections. [2]Its ability to penetrate the blood-brain barrier suggests potential applications in central nervous system infections. [1]
Stability and Formulation Considerations
The stability of Cefoselis sulfate is a critical factor in its formulation, storage, and clinical administration. Studies have shown that its stability is influenced by pH, temperature, and the composition of intravenous solutions.
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pH Stability: Cefoselis sulfate is most stable in the pH range of 4 to 6.5 and is least stable at a pH above 11.24. [4]The degradation in aqueous solutions follows pseudo-first-order kinetics. [9][10]* Temperature and Storage: For long-term storage, the solid form should be kept at -20°C. [3][6]In intravenous solutions, stability is temperature-dependent, with greater stability at refrigerated temperatures (5°C) compared to room temperature (20°C). [4]* Stability in Intravenous Solutions: The stability of Cefoselis sulfate can vary depending on the intravenous diluent used. For instance, it has been shown to be more stable in glucose solutions (5% and 10%) compared to mannitol solutions. [4]* Solid-State Stability: The degradation of Cefoselis sulfate in the solid state is influenced by temperature and relative humidity. [11]At increased relative humidity, the degradation follows an autocatalytic reaction. [11] These stability characteristics underscore the importance of proper storage and handling of Cefoselis sulfate to ensure its therapeutic efficacy.
Analytical Methodologies
The quantitative analysis of Cefoselis sulfate is essential for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the accurate determination of Cefoselis sulfate and its degradation products. While a specific, universally adopted monograph may vary, a representative HPLC method for cephalosporins can be adapted and validated for Cefoselis.
Diagram 3: General Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of Cefoselis.
Experimental Protocol: HPLC Analysis of Cefoselis Sulfate
This protocol is a representative method based on common practices for cephalosporin analysis and should be validated for specific applications.
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Instrumentation:
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A High-Performance Liquid Chromatograph equipped with a UV-Vis detector, pump, and autosampler.
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Data acquisition and processing software.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of a buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH adjusted to 6.0) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 93:7 v/v). [12]The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
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Flow Rate: 1.0 - 1.3 mL/min. [12][13] * Detection Wavelength: 240 nm or 260 nm. [14][12] * Injection Volume: 20 µL. [13] * Column Temperature: Ambient or controlled at 30°C. [15]
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Preparation of Standard Solutions:
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Accurately weigh a suitable amount of Cefoselis sulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 500 µg/mL). [13] * Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 5-100 µg/mL). [12]
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Preparation of Sample Solutions:
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For bulk drug, accurately weigh an appropriate amount and dissolve it in the mobile phase to achieve a concentration within the linear range of the method.
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For pharmaceutical formulations, the sample preparation will depend on the dosage form. For a powder for injection, reconstitute the vial as directed and then dilute an aliquot with the mobile phase to the target concentration.
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All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
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Analysis and Quantification:
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Inject the standard and sample solutions into the HPLC system.
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Identify the Cefoselis peak based on its retention time, which has been reported to be around 14.58 minutes under specific conditions. [14] * Quantify the amount of Cefoselis sulfate in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
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Spectroscopic Characterization
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Infrared (IR) Spectroscopy: The IR spectrum of a cephalosporin will exhibit characteristic absorption bands corresponding to its functional groups. Key absorptions include those for the β-lactam carbonyl (typically around 1750-1800 cm⁻¹), amide carbonyls, C=C, and C-N stretching vibrations. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of cephalosporins. The chemical shifts and coupling constants of the protons on the cephem nucleus and the side chains provide a unique fingerprint of the molecule. [16]2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete signal assignment. [16]
Conclusion
Cefoselis sulfate is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its efficacy stems from its ability to inhibit bacterial cell wall synthesis and its stability against many β-lactamases. A thorough understanding of its chemical and physical properties, mechanism of action, and stability is paramount for its successful application in research and clinical settings. The analytical methodologies outlined in this guide, particularly HPLC, provide a framework for the quality control and characterization of this important antibiotic. As with any pharmaceutical agent, adherence to validated analytical methods and proper handling procedures is essential to ensure its safety and efficacy.
References
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PubChem. Cefoselis Sulfate. [Link]
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Patsnap Synapse. What is the mechanism of Cefoselis Sulfate? [Link]
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Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Acta Poloniae Pharmaceutica, 70(5), 825-830. [Link]
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Patsnap Synapse. What is Cefoselis Sulfate used for? [Link]
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RayBiotech. Cefoselis Sulfate. [Link]
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CAS Common Chemistry. Cefoselis sulfate. [Link]
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PubChem. Cefoselis. [Link]
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Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-225. [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 14(1), 5396. [Link]
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Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability studies of cefoselis sulfate in the solid state. PubMed, 26073113. [Link]
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Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of cefoselis sulfate in aqueous solutions. Reaction Kinetics, Mechanisms and Catalysis, 108(2), 285-292. [Link]
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Selleck Chemicals. Cefoselis Sulfate Datasheet. [Link]
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Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of cefoselis sulfate in aqueous solutions. Semantic Scholar. [Link]
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AdisInsight. Cefoselis. [Link]
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Al-Sabkha, H. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dovepress, 8, 105-111. [Link]
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PubChem. Cefoselisum. [Link]
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Sha, Y., Zhang, P., & Li, N. (2007). An NMR study on cephalosporin. Chinese Journal of Magnetic Resonance, 24(3), 347-352. [Link]
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